molecular formula C9H10BrClO2 B1374903 4-Bromo-2-chloro-1-(2-methoxyethoxy)benzene CAS No. 166959-35-9

4-Bromo-2-chloro-1-(2-methoxyethoxy)benzene

Cat. No. B1374903
CAS RN: 166959-35-9
M. Wt: 265.53 g/mol
InChI Key: GCTBJNZZUCBCDJ-UHFFFAOYSA-N
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Description

“4-Bromo-2-chloro-1-(2-methoxyethoxy)benzene” is a chemical compound with the molecular formula C9H10BrClO2 . It is used as a reagent in various chemical reactions .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C9H10BrClO2/c1-12-4-5-13-9-6-7 (10)2-3-8 (9)11/h2-3,6H,4-5H2,1H3 . The molecular weight of the compound is 265.53 .

Scientific Research Applications

Structural and Stereochemical Analysis

4-Bromo-2-chloro-1-(2-methoxyethoxy)benzene has been utilized in structural and stereochemical studies. For example, Li et al. (1995) investigated the structure and stereochemistry of a similar compound, 2-bromo-4-[2-bromo-(E)-propylidene]-6-methoxy-2,5-cyclohexadien-1-one, through X-ray crystallographic analysis, revealing insights into its isomerization behavior in solution (Li, Lundquist, Soubbotin, & Stomberg, 1995).

Halogenation Techniques

In the field of halogenation, this compound is relevant to the development of techniques for ring halogenations of polyalkylbenzenes. Bovonsombat and Mcnelis (1993) demonstrated the use of N-Halosuccinimide and acidic catalysts for efficient halogenation, contributing to the synthesis of mixed halogenated compounds (Bovonsombat & Mcnelis, 1993).

Synthesis of SGLT2 Inhibitors

Zhang et al. (2022) discussed the synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in manufacturing therapeutic SGLT2 inhibitors. This demonstrates the compound's utility in pharmaceutical development, especially in diabetes therapy (Zhang, Ma, Shan, Zhang, Li, & Liu, 2022).

Development of CCR5 Antagonists

This compound plays a role in the development of CCR5 antagonists. Cheng De-ju (2015) synthesized a novel non-peptide CCR5 antagonist using a compound structurally similar to this compound, demonstrating its potential in bioactive compound development (Cheng De-ju, 2015).

Protective Group Utilization

M. Yoshifuji, Kamijo, and Toyota (1993) explored the use of a sterically hindered bromobenzene, similar to this compound, as a protecting group in the stabilization of low-coordinate phosphorus compounds, highlighting its application in synthetic chemistry (Yoshifuji, Kamijo, & Toyota, 1993).

Safety and Hazards

The safety data sheet for “4-Bromo-2-chloro-1-(2-methoxyethoxy)benzene” indicates that it is harmful by inhalation, in contact with skin, and if swallowed . In case of fire, dry powder or carbon dioxide extinguishers should be used . It should be stored in closed vessels .

properties

IUPAC Name

4-bromo-2-chloro-1-(2-methoxyethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO2/c1-12-4-5-13-9-3-2-7(10)6-8(9)11/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTBJNZZUCBCDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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